Salvicine

Multidrug Resistance Topoisomerase II P-glycoprotein

Salvicine is an ATP-competitive Topo II poison with an average resistance factor of 1.42 in MDR models, outperforming etoposide (RF 71.22) and doxorubicin (RF 233.19). It downregulates MDR-1/P-gp and inhibits angiogenesis and metastasis via ROS-mediated integrin inactivation. This compound is ideal for MDR oncology and ATP-pocket probe studies. Procure high-purity Salvicine for your next breakthrough.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
CAS No. 240423-23-8
Cat. No. B150548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvicine
CAS240423-23-8
Synonymssalvicine
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O
InChIInChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3
InChIKeyNZIUPDOWWMGNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salvicine (CAS 240423-23-8): Modified Diterpenoid Quinone Topoisomerase II Inhibitor for Oncology Research Procurement


Salvicine (CAS 240423-23-8) is a structurally modified diterpenoid quinone compound derived from the Chinese medicinal plant Salvia prionitis Hance [1]. The compound acts as a non-intercalative DNA topoisomerase II (Topo II) poison that binds to the ATPase domain of the enzyme, functioning as an ATP competitor rather than a DNA intercalator [2]. Salvicine has demonstrated in vitro Topo II inhibitory activity with an IC50 of 3 μM in kDNA decatenation assays and exhibits a broad spectrum of antitumor activity across multiple solid tumor and leukemia cell lines [3][4]. The compound advanced to Phase II clinical trials in China and holds orphan drug designation status as a new molecular entity [5].

Why In-Class Topoisomerase II Inhibitors Cannot Substitute for Salvicine (CAS 240423-23-8) in MDR and Specific Oncology Models


Generic substitution among Topo II inhibitors is precluded by Salvicine's fundamentally distinct binding mechanism. Unlike classic Topo II poisons such as etoposide (VP16) and doxorubicin that act primarily by stabilizing the DNA-enzyme cleavage complex, Salvicine functions as an ATP-competitive inhibitor that binds directly to the ATPase domain of human topoisomerase IIα (htopo IIα) without intercalating into DNA [1]. This mechanistic divergence translates to quantitatively different pharmacological outcomes: Salvicine demonstrates equivalent cytotoxicity against multidrug-resistant (MDR) cell lines and their parental counterparts (average resistance factor 1.42), whereas conventional agents like vincristine, doxorubicin, and etoposide show resistance factors of 344.35, 233.19, and 71.22, respectively [2]. Substitution with alternative Topo II inhibitors would fundamentally alter experimental outcomes in MDR models and ATP-competitive pharmacology studies.

Salvicine (CAS 240423-23-8): Quantified Differentiation Evidence Versus Comparators for Procurement Decision-Making


Salvicine MDR Reversal: Quantitative Resistance Factor Comparison Versus Standard Chemotherapeutics

Salvicine maintains equivalent cytotoxicity against multidrug-resistant (MDR) cell sublines compared to their parental counterparts, a property not shared by standard chemotherapeutic agents. In direct comparative testing, Salvicine exhibited an average resistance factor of 1.42 across three MDR cell line pairs, whereas vincristine, doxorubicin, and etoposide demonstrated resistance factors of 344.35, 233.19, and 71.22, respectively [1]. This represents a >50-fold to >240-fold differential in resistance susceptibility between Salvicine and comparators.

Multidrug Resistance Topoisomerase II P-glycoprotein

Salvicine Topo II Inhibitory Mechanism: ATP Pocket Binding Versus DNA Intercalation and Etoposide Comparison

Salvicine's mechanism of Topo II inhibition is mechanistically distinct from classic Topo II poisons. In surface plasmon resonance (SPR) binding assays, Salvicine exhibited higher affinity for the ATPase domain of human topoisomerase IIα (htopo IIα) than ATP and ADP [1]. Competitive inhibition tests demonstrated that ATP competitively and dose-dependently blocked the interaction between Salvicine and the ATPase domain [1]. Enzymatic assays revealed that Salvicine mainly inhibits catalytic activity with weak DNA cleavage action, in direct contrast to etoposide (VP16), which acts primarily by enhancing DNA cleavage complex formation [1]. Additionally, DNA unwinding assays confirmed Salvicine is not a DNA intercalator [2].

Topoisomerase II ATPase Inhibition Non-intercalative

Salvicine Differential Cytotoxicity: Tumor Cells Versus Endothelial Cells Selectivity Profile

In comparative cytotoxicity assessments, Salvicine demonstrated differential sensitivity between tumor cells and normal human microvascular endothelial cells (HMECs). The IC50 of Salvicine against A549 non-small cell lung adenocarcinoma cells was 18.66 μM, which was 2.36-fold higher than the IC50 against HMECs (7.91 μM) [1]. This indicates that HMECs are approximately 2.4-fold more sensitive to Salvicine than A549 tumor cells in this model. At concentrations of 1.25, 2.5, and 5.0 μM, Salvicine inhibited endothelial cell migration by 56%, 73%, and 82%, respectively [1].

Anti-angiogenesis Selectivity Index Endothelial Cells

Salvicine Solid Tumor Activity Spectrum: Comparative Cytotoxicity Across Cancer Cell Line Panels

Salvicine exhibits a distinct cytotoxicity profile with notable potency against solid tumor cell lines compared to leukemia cell lines. In comparative testing, Salvicine demonstrated potent activity against lung and gastric cancer cells with IC50 values in the low micromolar range, while showing only moderate cytotoxicity against three leukemia cell lines [1]. This solid tumor preference differentiates Salvicine from many Topo II inhibitors that typically show greater activity against hematologic malignancies. The compound's in vivo activity has been validated across murine S-180 sarcoma, Lewis lung cancer, and human lung adenocarcinoma A-549 and LAX-83 xenograft models [2].

Cytotoxicity Panel Solid Tumors IC50 Profiling

Salvicine Integrin-Mediated Cell Adhesion Inhibition: Quantitative Anti-Metastatic Activity

Salvicine demonstrates potent inhibition of integrin-mediated tumor cell adhesion, a property distinct from its Topo II inhibitory activity. When MDA-MB-435 human breast cancer cells were incubated with 8 μM Salvicine for 1 hour, adhesion to fibronectin was reduced to 12.7% of control levels, and adhesion to collagen was reduced to 14.3% of control [1]. This effect was mediated through reactive oxygen species (ROS) generation and did not involve changes in β1 integrin expression levels but rather affected integrin affinity and clustering [1]. The anti-adhesive effect was reversed by the ROS scavenger N-acetyl-cysteine (NAC) [1].

Anti-metastatic Integrin Inhibition Cell Adhesion

Salvicine (CAS 240423-23-8): Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Multidrug Resistance (MDR) Oncology Model Studies

Salvicine is ideally suited for MDR oncology research where conventional Topo II inhibitors fail due to P-gp-mediated drug efflux. With an average resistance factor of 1.42 across K562/A02, KB/VCR, and MCF-7/ADR MDR sublines (compared to 71.22-344.35 for standard agents), Salvicine enables experimental designs that require equivalent cytotoxicity in both parental and MDR-expressing cells [5]. The compound's ability to down-regulate MDR-1 mRNA and P-gp expression provides additional mechanistic endpoints for MDR reversal studies [5].

Topoisomerase II ATP-Binding Pocket Pharmacology Research

As the first reported non-intercalative eukaryotic Topo II poison that binds to the ATP pocket, Salvicine serves as a unique chemical probe for investigating ATP-competitive mechanisms of Topo II inhibition [5]. The compound's higher affinity for the ATPase domain than ATP and ADP, combined with competitive displacement by ATP, makes it suitable for SPR-based binding studies and for comparative pharmacological analysis against other ATP-site ligands such as ICRF-187 and ICRF-193 [5][3].

Anti-Angiogenesis and Endothelial Cell Biology Research

Salvicine's demonstrated 2.36-fold higher potency against HMECs (IC50 7.91 μM) compared to A549 tumor cells (IC50 18.66 μM), along with dose-dependent inhibition of endothelial cell migration (56-82% at 1.25-5.0 μM), supports its application in anti-angiogenesis studies [5]. The compound's effect on bFGF mRNA expression in tumor cells, with VEGF expression remaining unchanged, provides a specific pathway-level differentiation for angiogenesis signaling research [5].

Integrin-Mediated Metastasis and Tumor Cell Adhesion Studies

For researchers investigating metastasis mechanisms and integrin signaling, Salvicine offers potent anti-adhesive activity distinct from its Topo II inhibition. At 8 μM, Salvicine reduces MDA-MB-435 cell adhesion to fibronectin and collagen by 87.3% and 85.7%, respectively, via ROS-mediated β1 integrin inactivation without altering integrin surface expression [5]. This ROS-dependent mechanism can be reversed by NAC, providing built-in experimental controls for mechanistic validation [5].

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